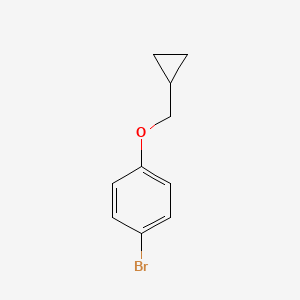

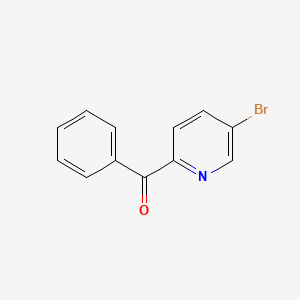

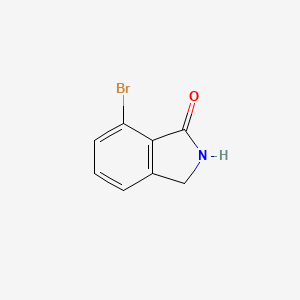

(5-Bromopyridin-2-yl)(phenyl)methanone

Vue d'ensemble

Description

The compound "(5-Bromopyridin-2-yl)(phenyl)methanone" is a brominated aromatic ketone that has been the subject of various studies due to its potential applications in material science and pharmaceuticals. The presence of the bromine atom on the pyridine ring and the ketone group attached to the phenyl ring makes it an interesting candidate for further chemical modifications and biological evaluations.

Synthesis Analysis

The synthesis of related bromophenyl methanones typically involves the reaction of a brominated phenol with benzoyl chloride. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride, as confirmed by X-ray crystal structure determination . This method is indicative of the general approach that might be used for synthesizing "(5-Bromopyridin-2-yl)(phenyl)methanone," although the specific details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of bromophenyl methanones is characterized by X-ray diffraction studies. For example, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters . The arrangement of atoms within the crystal lattice can significantly influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Bromophenyl methanones can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the ketone group. These sites can undergo further chemical transformations, such as condensation reactions to form Schiff bases , or participate in cycloaddition reactions as seen in the synthesis of bicyclo methanone derivatives . The bromine atom, in particular, can be a useful handle for cross-coupling reactions, which are not detailed in the provided data but are well-known in organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl methanones are influenced by their molecular structure. The crystallographic data provide insights into the density and molecular volume, which are important for understanding the compound's behavior in solid-state . The intermolecular interactions, such as hydrogen bonding, can also affect the melting point, solubility, and stability of the compound .

Case Studies

While specific case studies involving "(5-Bromopyridin-2-yl)(phenyl)methanone" are not detailed in the provided data, related compounds have been studied for their biological activities. For instance, derivatives of bromophenyl methanones have shown promising antioxidant properties , and some have been evaluated for antimicrobial and insect antifeedant activities . These studies suggest that bromophenyl methanones, including "(5-Bromopyridin-2-yl)(phenyl)methanone," could have potential applications in the development of new therapeutic agents or agrochemicals.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Crystal Structure Determination: (5-Bromo-2-hydroxyphenyl)(phenyl)methanone has been synthesized through the reaction of 4-bromophenol and benzoyl chloride, confirmed by X-ray crystal structure determination. The crystal structure details provide essential insights into the compound's molecular arrangement, aiding in further application developments (Kuang Xin-mou, 2009).

Antimicrobial and Antioxidant Studies

- Antimicrobial and Antioxidant Properties: Derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone exhibit significant antimicrobial and antioxidant activities, as indicated by their performance in assays such as the agar well diffusion technique (S. Rashmi et al., 2014). These properties highlight the potential for use in therapeutic contexts.

Antiviral Activity

- Antiviral Potential: Some benzimidazole derivatives, including (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues, have been synthesized and evaluated for their antiviral potential, showing selective activity against viruses like vaccinia virus and Coxsackie virus B4 (D. Sharma et al., 2009). This suggests a promising avenue for antiviral drug development.

Hydrogen Bonding Studies

- Molecular Hydrogen Bonding: The compound (5-amino-3-methylpyrazol-1-yl)(phenyl)methanone exhibits interesting hydrogen bonding patterns, forming complex sheets through N-H...N, C-H...O, and C-H...pi(arene) hydrogen bonds (J. Quiroga et al., 2010). Such interactions are crucial for understanding the stability and properties of crystal structures.

Novel Synthesis Methods and Biological Activities

- Bio-Potent Derivatives: The synthesis of (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo[2.2.1] hept-5-en-2-yl) methanones and their characterization, including studies of their antimicrobial, antioxidant, and insect antifeedant activities, showcase the versatility of these compounds in biological applications (G. Thirunarayanan, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

(5-bromopyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXZWEQLVKTQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579275 | |

| Record name | (5-Bromopyridin-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-2-yl)(phenyl)methanone | |

CAS RN |

206357-52-0 | |

| Record name | (5-Bromopyridin-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)